molecular formula C17H14N6O4S2 B2627652 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396848-44-4

2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2627652
CAS No.: 1396848-44-4
M. Wt: 430.46
InChI Key: XITPPAIRJBKSMC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide is a highly potent and selective mechanism-based inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the post-translational conversion of arginine to citrulline. This citrullination activity is critically involved in the pathogenesis of several autoimmune diseases, most notably rheumatoid arthritis, where PAD4-mediated citrullination of histones and other proteins promotes the formation of neutrophil extracellular traps (NETs) and generates antigens that drive autoimmunity (Source) . The research value of this inhibitor lies in its exceptional selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3), which enables precise dissection of PAD4-specific functions in complex biological systems (Source) . By potently inhibiting PAD4, this compound suppresses histone citrullination and NETosis, a specialized form of cell death implicated in autoimmune, inflammatory, and oncological processes. Consequently, it serves as an essential pharmacological tool for investigating the role of PAD4 in disease models, validating it as a therapeutic target, and exploring novel treatment strategies for conditions ranging from rheumatoid arthritis and lupus to certain cancers where PAD4 and NETosis contribute to disease progression and metastasis (Source) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4S2/c1-27-11-5-3-10(4-6-11)23-21-15(20-22-23)16(24)19-17-18-13-8-7-12(29(2,25)26)9-14(13)28-17/h3-9H,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPPAIRJBKSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide (CAS Number: 1396848-44-4) is a complex organic molecule with potential biological activities. Its unique structural features, including a tetrazole ring and a benzo[d]thiazole moiety, position it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H14N6O4S2C_{17}H_{14}N_{6}O_{4}S_{2}, with a molecular weight of 430.5 g/mol. The structure includes:

  • A 4-methoxyphenyl group
  • A methylsulfonyl group attached to the benzo[d]thiazole
  • A tetrazole ring

This combination of functional groups is believed to contribute to its biological activity.

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the tetrazole and sulfonyl groups may facilitate binding to specific enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : The compound's lipophilicity may allow it to penetrate cell membranes effectively, influencing intracellular pathways.
  • Reactive Intermediate Formation : The nitro group in related compounds can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including human glioblastoma and melanoma . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxicity.

Antimicrobial Properties

The compound's potential antimicrobial effects are also noteworthy. Studies on related thiazole compounds have demonstrated activity against bacterial strains and fungi, indicating that the methoxyphenyl and sulfonyl groups may enhance antimicrobial efficacy .

Anticonvulsant Activity

Some derivatives of thiazoles have been reported to possess anticonvulsant properties. The SAR analysis indicates that specific substitutions on the phenyl ring can lead to enhanced anticonvulsant activity, suggesting a potential area for further exploration with this compound .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against U251 glioblastoma cells with an IC50 of 23.30 ± 0.35 µM for similar thiazole derivatives .
Study 2Investigated the antimicrobial activity of sulfonamide derivatives, showing promising results against several bacterial strains .
Study 3Explored the anticonvulsant effects of thiazole-based compounds, highlighting the importance of substituents on the phenyl ring for activity enhancement .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

  • Compound 7b and 11 (): These thiazole derivatives exhibit potent anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 µg/mL). Unlike the target compound, they lack a tetrazole ring but feature a 4-methyl-2-phenylthiazole core. The absence of a methylsulfonyl group may reduce solubility but highlights the importance of thiazole rings in cytotoxicity .
  • 4-Thiazolidinones-Benzothiazole Conjugates (): These compounds, such as 3-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one, show antimicrobial activity (MIC = 15.6–125 µg/mL). The methoxyphenyl group enhances activity, paralleling the target compound’s 4-methoxyphenyl substitution .

Tetrazole Bioisosteres

  • Tetrazole Replacements in MCL-1/BCL Inhibitors (): Tetrazoles are used as carboxylic acid bioisosteres to improve pharmacokinetics. The target compound’s tetrazole may similarly enhance oral bioavailability compared to carboxyl-containing analogs .

Sulfonyl and Methoxy Substitutions

  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (): These derivatives, synthesized via click chemistry, include a methoxybenzo[d]thiazol group but lack the methylsulfonyl substituent. The nitro group may confer different electronic effects compared to the target’s methylsulfonyl group .
  • N-(2-Methoxybenzyl)-4-methyl-2-(benzylamino)thiazole-5-carboxamide (): Features a methoxybenzyl group but uses a simpler thiazole core. The absence of tetrazole and methylsulfonyl groups underscores the target compound’s unique electronic profile .

Key Findings

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound and ’s derivatives enhances antimicrobial and anticancer activity, likely through improved electron density and hydrophobic interactions .
  • Methylsulfonyl Group : This substituent may increase solubility and binding affinity via polar interactions, contrasting with ’s methylphenyl groups, which prioritize lipophilicity .
  • Tetrazole as a Bioisostere : Replaces carboxyl groups to resist metabolic degradation, as seen in , while maintaining hydrogen-bonding capabilities .

Comparative Activity Data

Compound Class Biological Activity (IC50/MIC) Key Substituents Reference
Target Compound Not Reported Tetrazole, 4-methoxyphenyl, methylsulfonyl
Thiazole Derivatives (7b, 11) IC50 = 1.61–1.98 µg/mL (HepG-2) 4-Methylphenyl, carbohydrazide
4-Thiazolidinones-Benzothiazole MIC = 15.6–125 µg/mL 4-Methoxyphenyl, thiazolidinone

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